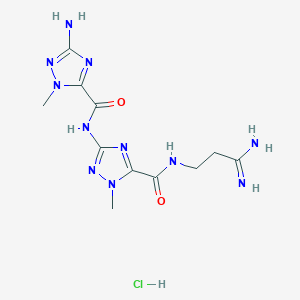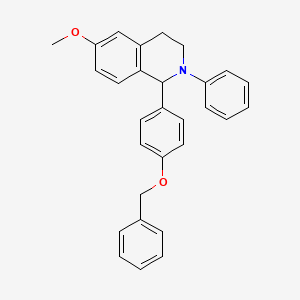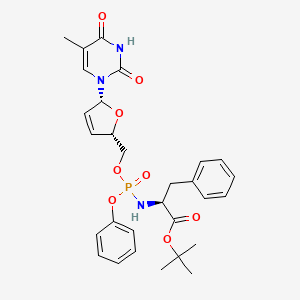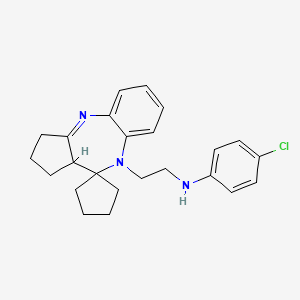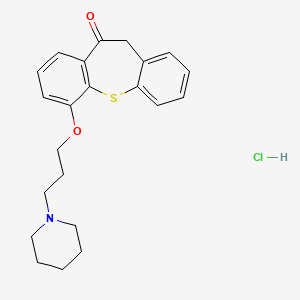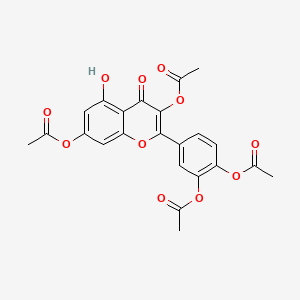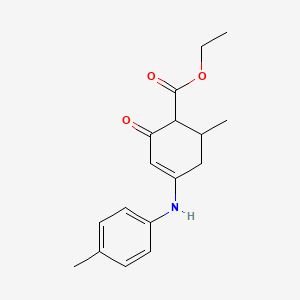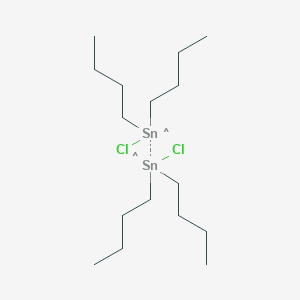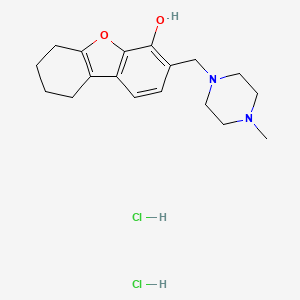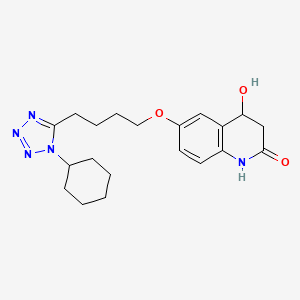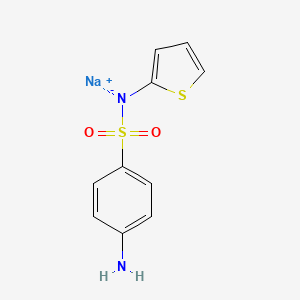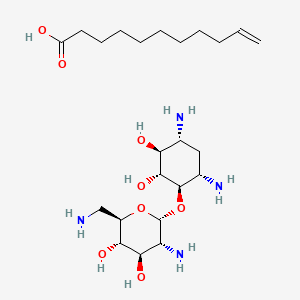
Neomycin undecylenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neomycin undecylenate is a compound formed by the combination of neomycin, an aminoglycoside antibiotic, and undecylenic acid, an antifungal agent. This compound is known for its broad-spectrum antibacterial and antifungal properties, making it a valuable agent in both medical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of neomycin undecylenate involves the reaction of an acid salt of neomycin with an alkali metal or ammonium salt of undecylenic acid. This reaction is carried out in an inert saline medium containing not more than 10 percent of inorganic salt ions. The formed this compound is then separated, washed free of contaminants, and dried .
Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The process ensures high yield and purity by maintaining controlled reaction conditions and using efficient separation and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: Neomycin undecylenate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups in the compound, potentially affecting its antibacterial and antifungal properties.
Reduction: This reaction can modify the compound’s structure, impacting its efficacy.
Substitution: This reaction involves replacing one functional group with another, which can change the compound’s activity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Aplicaciones Científicas De Investigación
Neomycin undecylenate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the interactions between antibiotics and fatty acids.
Biology: Investigated for its effects on bacterial and fungal cell membranes.
Medicine: Applied in topical formulations to treat skin infections and prevent bacterial contamination.
Industry: Utilized in the formulation of antifungal and antibacterial coatings for various surfaces
Mecanismo De Acción
Neomycin undecylenate exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis, and disrupting cell membrane integrity. The undecylenic acid component enhances the compound’s antifungal activity by interfering with the fungal cell membrane, leading to cell lysis .
Comparación Con Compuestos Similares
Neomycin sulfate: Another form of neomycin used primarily for its antibacterial properties.
Neomycin palmitate: A derivative of neomycin with similar antibacterial activity but different solubility and stability properties.
Undecylenic acid: Used alone as an antifungal agent but lacks the broad-spectrum antibacterial activity of neomycin undecylenate
Uniqueness: this compound is unique due to its combined antibacterial and antifungal properties, making it more versatile than its individual components. This dual activity enhances its effectiveness in treating mixed infections and preventing microbial resistance .
Propiedades
Número CAS |
1406-04-8 |
|---|---|
Fórmula molecular |
C23H46N4O8 |
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol;undec-10-enoic acid |
InChI |
InChI=1S/C12H26N4O6.C11H20O2/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20;1-2-3-4-5-6-7-8-9-10-11(12)13/h3-12,17-20H,1-2,13-16H2;2H,1,3-10H2,(H,12,13)/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;/m1./s1 |
Clave InChI |
ZHIKHAVOCHJPNC-SQAHNGQVSA-N |
SMILES isomérico |
C=CCCCCCCCCC(=O)O.C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N |
SMILES canónico |
C=CCCCCCCCCC(=O)O.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


